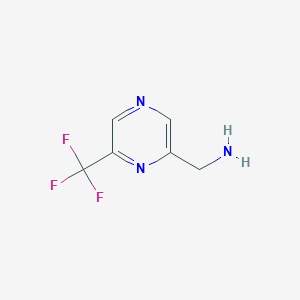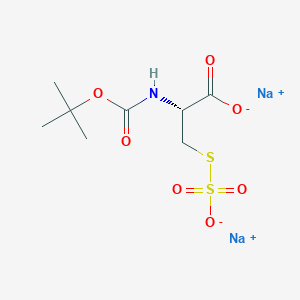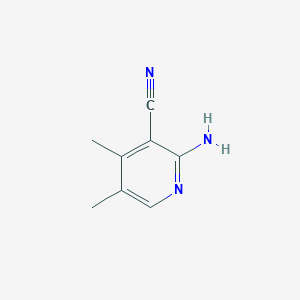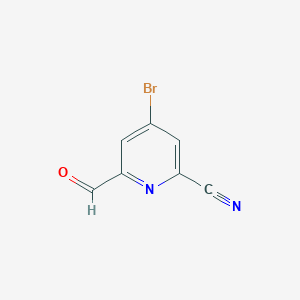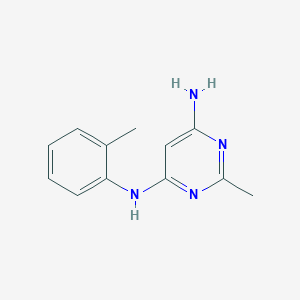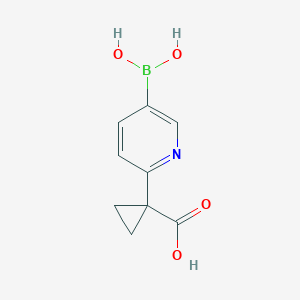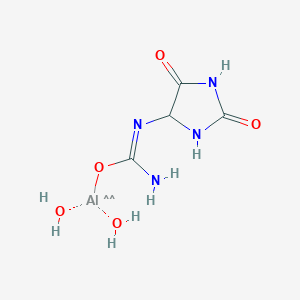
CID 57417254
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 57417254” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on chemical molecules and their activities against biological assays. This compound is part of a vast collection of chemical structures and properties that are freely accessible to researchers and the general public.
Métodos De Preparación
The preparation methods for CID 57417254 involve various synthetic routes and reaction conditions. These methods are typically documented in scientific literature and patents. For instance, one method might involve the use of specific reagents under controlled conditions to achieve the desired chemical structure. Industrial production methods often scale up these laboratory procedures, ensuring consistency and efficiency in large-scale manufacturing.
Análisis De Reacciones Químicas
CID 57417254 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, an oxidation reaction might yield a different product compared to a reduction reaction.
Aplicaciones Científicas De Investigación
CID 57417254 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it might be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrial applications might include its use in the production of materials or as a component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of CID 57417254 involves its interaction with specific molecular targets and pathways. This compound might bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can be complex and are often the subject of ongoing research. Understanding these mechanisms is crucial for developing new applications and improving existing ones.
Comparación Con Compuestos Similares
CID 57417254 can be compared with other similar compounds to highlight its unique properties. Similar compounds might share structural features or chemical properties but differ in their specific activities or applications. For example, while two compounds might both be used in synthetic chemistry, one might be more effective under certain conditions or have fewer side effects in a biological context. Identifying these similarities and differences helps researchers choose the most appropriate compound for their needs.
Conclusion
This compound is a versatile compound with numerous applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action are well-documented, making it a valuable tool for researchers
Propiedades
Fórmula molecular |
C4H9AlN4O5 |
|---|---|
Peso molecular |
220.12 g/mol |
InChI |
InChI=1S/C4H6N4O3.Al.2H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;/h1H,(H3,5,6,10)(H2,7,8,9,11);;2*1H2/q;+1;;/p-1 |
Clave InChI |
AMZWNNKNOQSBOP-UHFFFAOYSA-M |
SMILES isomérico |
C1(C(=O)NC(=O)N1)/N=C(\N)/O[Al].O.O |
SMILES canónico |
C1(C(=O)NC(=O)N1)N=C(N)O[Al].O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



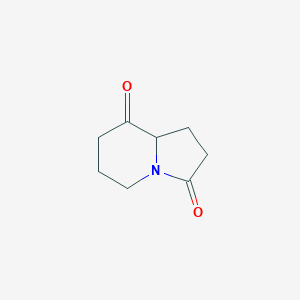
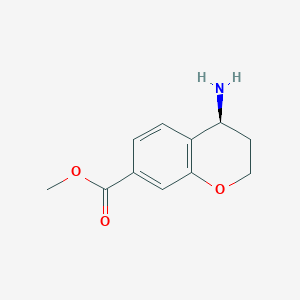
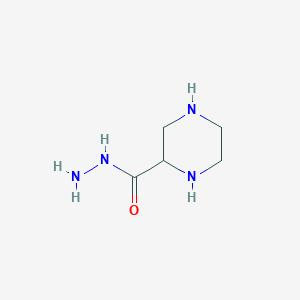
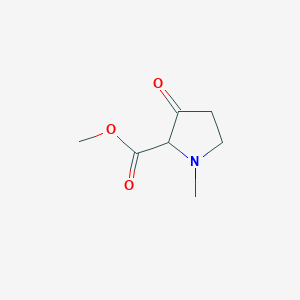
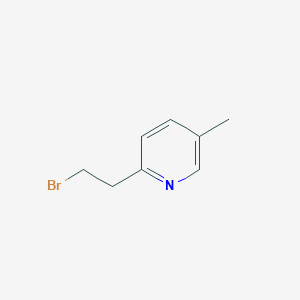
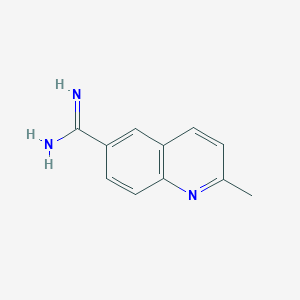
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
